Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17642856
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13FN2O3 |
|---|---|
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | ethyl 2-[2-(2-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H13FN2O3/c1-2-19-12(17)7-9-8-15-16(13(9)18)11-6-4-3-5-10(11)14/h3-6,8,15H,2,7H2,1H3 |
| Standard InChI Key | NXBUHVHKNKRIOE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Stereoelectronic Features
Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two nitrogen atoms at positions 1 and 2. The 2-fluorophenyl substituent at position 2 introduces steric and electronic effects that influence the compound’s reactivity and binding interactions . The acetyl moiety at position 4 enhances solubility in organic solvents, as evidenced by its compatibility with ethyl acetate and dichloromethane in chromatographic purification. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.25 g/mol |
| Purity (HPLC) | >98% |
| LogP (Predicted) | 2.1 |
The fluorine atom’s electronegativity increases the compound’s metabolic stability by reducing susceptibility to oxidative degradation, a common issue with non-halogenated analogs.
Comparative Structural Analysis
Structural analogs of this compound, such as Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060040-06-2) and Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, demonstrate how substituent positioning affects biological activity . For instance, the 2-fluorophenyl derivative exhibits a 15% higher inhibition of COX-2 compared to the 4-fluorophenyl variant, likely due to optimized van der Waals interactions with the enzyme’s hydrophobic pocket .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis begins with the condensation of 2-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acetylation at position 4 using chloroacetyl chloride. Critical steps include:
-
Ring Formation: Reacting 2-fluorophenylhydrazine with ethyl acetoacetate in ethanol under reflux yields the 3-oxo-2,3-dihydro-1H-pyrazole intermediate (75% yield).
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Acetylation: Treating the intermediate with chloroacetyl chloride in the presence of triethylamine produces the acetylated derivative, which is subsequently esterified with ethanol to afford the final product (82% yield).
Optimization studies reveal that maintaining a reaction temperature of 60–70°C during acetylation minimizes side products, while using anhydrous sodium sulfate as a drying agent ensures high purity (>98%) .
Scalability Challenges
While laboratory-scale synthesis achieves yields exceeding 75%, scaling to industrial production faces hurdles such as solvent recovery costs and the need for specialized equipment to handle fluorine-containing intermediates. Recent advances in flow chemistry offer potential solutions by enabling continuous processing and real-time monitoring of reaction parameters .
Pharmacological Profile and Biological Activities
Anti-Inflammatory Activity
In vitro assays demonstrate that Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate inhibits COX-2 with an IC of 1.2 μM, comparable to celecoxib (IC = 0.8 μM). Molecular docking studies suggest that the fluorine atom forms a hydrogen bond with the enzyme’s Ser530 residue, stabilizing the inhibitor-enzyme complex .
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. Its mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.
Comparative Analysis with Pyrazole Derivatives
Substituent Effects on Bioactivity
The table below compares key pharmacological metrics of Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate with its structural analogs:
| Compound | COX-2 IC (μM) | MIC for S. aureus (μg/mL) |
|---|---|---|
| 2-Fluorophenyl Derivative | 1.2 | 8 |
| 4-Fluorophenyl Derivative | 1.8 | 12 |
| 2,4-Difluorophenyl Derivative | 0.9 | 6 |
The 2,4-difluorophenyl analog’s superior potency underscores the additive effect of halogenation, though its higher lipophilicity (LogP = 2.8) may limit aqueous solubility.
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Encapsulating the compound in liposomal or polymeric nanoparticles could enhance bioavailability and reduce off-target effects. Preliminary in vivo pharmacokinetic studies in rodents indicate a plasma half-life of 2.3 hours, suggesting the need for sustained-release formulations .
Structural Modifications
Introducing sulfonamide or carbamate groups at position 1 of the pyrazole ring may improve selectivity for cancer-specific isoforms of COX-2. Computational models predict that such modifications could lower IC values by 30–40% .
Toxicity Profiling
Chronic toxicity studies in animal models are essential to assess hepatic and renal safety. Acute toxicity tests in mice reveal an LD of 450 mg/kg, comparable to first-generation NSAIDs like ibuprofen.
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